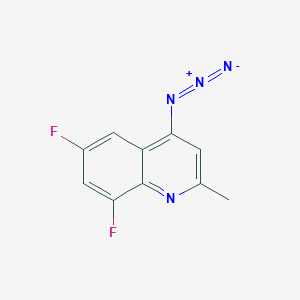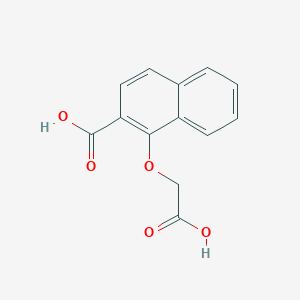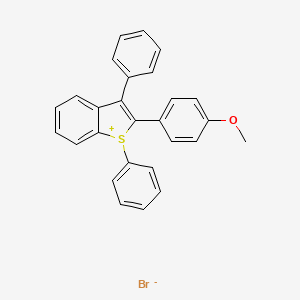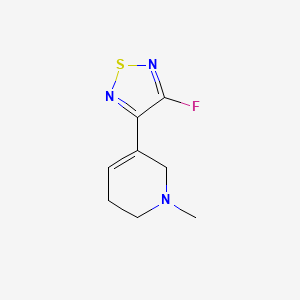
4-Azido-6,8-difluoro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-6,8-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6F2N4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of azido and difluoro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6,8-difluoro-2-methylquinoline typically involves the introduction of azido and difluoro groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-6,8-difluoro-2-methylquinoline, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6,8-difluoro-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of 4-amino-6,8-difluoro-2-methylquinoline when reacted with amines.
Reduction: Formation of 4-amino-6,8-difluoro-2-methylquinoline.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-6,8-difluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-6,8-difluoro-2-methylquinoline depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions to form stable triazole linkages. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6,8-difluoro-2-methylquinoline: Similar structure but with an amino group instead of an azido group.
6,8-Difluoro-2-methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.
4-Azidoquinoline: Lacks the difluoro and methyl groups, which may affect its reactivity and applications.
Uniqueness
4-Azido-6,8-difluoro-2-methylquinoline is unique due to the presence of both azido and difluoro groups, which confer distinct chemical reactivity and potential applications. The azido group allows for versatile chemical modifications, while the difluoro groups can enhance the compound’s stability and biological activity.
Properties
Molecular Formula |
C10H6F2N4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-azido-6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
InChI Key |
VYWPYUQNSLOOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)

![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)






